(1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride (1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15955533
InChI: InChI=1S/C8H5ClF3NO/c9-7(13-14)5-3-1-2-4-6(5)8(10,11)12/h1-4,14H/b13-7+
SMILES:
Molecular Formula: C8H5ClF3NO
Molecular Weight: 223.58 g/mol

(1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride

CAS No.:

Cat. No.: VC15955533

Molecular Formula: C8H5ClF3NO

Molecular Weight: 223.58 g/mol

* For research use only. Not for human or veterinary use.

(1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride -

Specification

Molecular Formula C8H5ClF3NO
Molecular Weight 223.58 g/mol
IUPAC Name (1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride
Standard InChI InChI=1S/C8H5ClF3NO/c9-7(13-14)5-3-1-2-4-6(5)8(10,11)12/h1-4,14H/b13-7+
Standard InChI Key QKICFEIYQLMRAK-NTUHNPAUSA-N
Isomeric SMILES C1=CC=C(C(=C1)/C(=N\O)/Cl)C(F)(F)F
Canonical SMILES C1=CC=C(C(=C1)C(=NO)Cl)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with a trifluoromethyl group at the 2-position and an imidoyl chloride moiety. The (1E) configuration indicates the trans arrangement of the hydroxylamine group relative to the chlorine atom. Key structural features include:

PropertyValue
Molecular FormulaC8H5ClF3NO\text{C}_8\text{H}_5\text{ClF}_3\text{NO}
Molecular Weight223.58 g/mol
IUPAC Name(1E)-N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride
InChI KeyQKICFEIYQLMRAK-NTUHNPAUSA-N

The trifluoromethyl group enhances electrophilicity at the imidoyl chloride site, facilitating nucleophilic substitution reactions.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) confirm the compound’s structure:

  • 1H^1\text{H}-NMR: Signals at δ 7.35–7.38 ppm correspond to aromatic protons, while the hydroxyl proton appears as a broad singlet near δ 10.2 ppm.

  • 13C^{13}\text{C}-NMR: The carbonyl carbon resonates at δ 165 ppm, and the trifluoromethyl carbon appears at δ 125 ppm (q, J=37HzJ = 37 \, \text{Hz}).

X-ray crystallography reveals a planar quinobenzothiazinium core, with dihedral angles between aromatic rings measuring 173.47°, ensuring minimal steric hindrance .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a two-step process:

  • Formation of the Hydroxamic Acid Intermediate:
    2-(Trifluoromethyl)benzoic acid\text{2-(Trifluoromethyl)benzoic acid} reacts with hydroxylamine hydrochloride in a basic medium (e.g., pyridine) to yield N-hydroxy-2-(trifluoromethyl)benzamide\text{N-hydroxy-2-(trifluoromethyl)benzamide}.

    C8H5F3O2+NH2OHHClC8H6F3NO2+HCl+H2O\text{C}_8\text{H}_5\text{F}_3\text{O}_2 + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{C}_8\text{H}_6\text{F}_3\text{NO}_2 + \text{HCl} + \text{H}_2\text{O}
  • Chlorination:
    The intermediate undergoes chlorination using thionyl chloride (SOCl2_2) or phosphorus pentachloride (PCl5_5) to introduce the imidoyl chloride group.

    C8H6F3NO2+SOCl2C8H5ClF3NO+SO2+HCl\text{C}_8\text{H}_6\text{F}_3\text{NO}_2 + \text{SOCl}_2 \rightarrow \text{C}_8\text{H}_5\text{ClF}_3\text{NO} + \text{SO}_2 + \text{HCl}

Reactivity and Mechanistic Insights

Electrophilic Substitution

The chlorine atom in the imidoyl chloride group acts as a leaving site, enabling nucleophilic displacement. For example:

  • Reaction with Amines:

    C8H5ClF3NO+RNH2C8H5F3NO-NHR+HCl\text{C}_8\text{H}_5\text{ClF}_3\text{NO} + \text{RNH}_2 \rightarrow \text{C}_8\text{H}_5\text{F}_3\text{NO}\text{-NHR} + \text{HCl}

    This forms substituted amidines, valuable in drug discovery.

Trifluoromethyl Effects

The -CF3_3 group stabilizes transition states via electron-withdrawing effects, accelerating reactions such as:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids .

  • Cycloadditions: [4+2] Diels-Alder reactions with dienes to form heterocycles .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to bioactive molecules:

  • Anticancer Agents: Derivatives exhibit IC50_{50} values as low as 0.051 µM against pancreatic adenocarcinoma .

  • Antimicrobials: Trifluoromethyl enhances membrane permeability, improving efficacy against Gram-positive bacteria.

Materials Science

  • Liquid Crystals: The planar structure and -CF3_3 group enable use in nematic phase materials .

  • Polymer Additives: Improves thermal stability in fluoropolymers.

Comparative Analysis with Analogues

CompoundMolecular FormulaReactivity
(1E)-N-Hydroxy-2-(CF3_3)benzimidoyl chlorideC8H5ClF3NO\text{C}_8\text{H}_5\text{ClF}_3\text{NO}High electrophilicity
N-Hydroxy-3,5-bis(CF3_3)benzimidoyl chlorideC9H4ClF6NO\text{C}_9\text{H}_4\text{ClF}_6\text{NO}Enhanced lipophilicity
2-Cyano-N-hydroxybenzimidoyl chlorideC8H5ClN2O\text{C}_8\text{H}_5\text{ClN}_2\text{O}Moderate electrophilicity

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